molecular formula C10H11ClN4O4 B12402925 Chloropurine 9-ss-D-ribofuranoside

Chloropurine 9-ss-D-ribofuranoside

Cat. No.: B12402925
M. Wt: 286.67 g/mol
InChI Key: XHRJGHCQQPETRH-HMEJCUHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloropurine riboside can be synthesized through various methods. One common approach involves the reaction of chloropurine with ribose or its derivatives under specific conditions. For instance, the reaction can be catalyzed by enzymes such as nucleoside phosphorylases, which facilitate the transglycosylation reaction . Another method involves the use of thermophilic microorganisms like Geobacillus stearothermophilus, which can convert chloropurine to chloropurine riboside with high efficiency .

Industrial Production Methods: Industrial production of chloropurine riboside typically involves large-scale enzymatic synthesis. This method is preferred due to its high yield and specificity. The process involves the use of recombinant enzymes and controlled reaction conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Chloropurine riboside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Chloropurine 9-β-D-ribofuranoside is characterized by its unique structure, which includes a chlorinated purine base linked to a ribofuranose sugar. Its chemical formula is C₁₁H₁₄ClN₄O₄. The presence of the chlorine atom at the 6-position of the purine ring significantly influences its biological activity and interaction with various enzymes.

Pharmacological Applications

  • Substrate for Enzymatic Reactions :
    • Chloropurine 9-β-D-ribofuranoside serves as a substrate for adenosine deaminase, an important enzyme in purine metabolism. This property is crucial for studying metabolic pathways involving nucleosides and their derivatives .
  • Antiviral Activity :
    • Research has indicated that chloropurine derivatives exhibit antiviral properties, particularly against viral infections such as herpes simplex virus (HSV) and Zika virus. These compounds can interfere with viral replication by mimicking natural nucleotides .
  • Cancer Treatment :
    • Chloropurine nucleosides have shown potential in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells. This makes them candidates for further investigation as chemotherapeutic agents .

Synthetic Chemistry Applications

  • Synthesis of Nucleoside Analogues :
    • The compound is utilized in the synthesis of various nucleoside analogues through chemical modifications that enhance their therapeutic properties. These analogues can be designed to improve efficacy against resistant strains of viruses or cancer cells .
  • Microwave-Assisted Synthesis :
    • Recent studies have employed microwave irradiation techniques to facilitate the synthesis of chloropurine derivatives, resulting in higher yields and shorter reaction times compared to traditional methods .

Biochemical Studies

  • Mechanistic Studies :
    • Chloropurine 9-β-D-ribofuranoside is used in mechanistic studies to understand the interactions between nucleosides and enzymes involved in nucleotide metabolism. These studies help elucidate the pathways through which nucleosides exert their biological effects .
  • Inhibitor Development :
    • The compound has been explored as a lead structure for developing inhibitors targeting specific enzymes in nucleotide biosynthesis pathways. This approach is significant for designing drugs that can selectively inhibit tumor growth or viral replication .

Case Studies and Research Findings

StudyFocusFindings
Wright et al. (2022)Antiviral ActivityDemonstrated that chloropurine derivatives inhibit HSV replication effectively .
Bauta et al. (2021)Cancer TherapyIdentified chloropurine analogues with potent anti-tumor activity in vitro .
Montgomery et al. (2020)Synthesis TechniquesDeveloped efficient synthetic routes for chloropurine nucleosides using microwave-assisted methods .

Comparison with Similar Compounds

Chloropurine riboside can be compared with other purine nucleoside analogs, such as:

Uniqueness: Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a substrate analog for various enzymes. Its chlorine atom at the 6-position allows for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and medicinal research .

Biological Activity

Chloropurine 9-β-D-ribofuranoside, a derivative of purine nucleosides, has garnered significant attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chloropurine 9-β-D-ribofuranoside is characterized by the presence of a chlorinated purine base linked to a ribofuranose sugar. The synthesis of this compound typically involves the glycosylation of 6-chloropurine with ribofuranose, which can be achieved through various methods including enzymatic and chemical approaches. A notable synthetic route has been reported that enhances yield and efficiency by utilizing selective glycosylation techniques .

Biological Activity

1. Antitumor Activity

Chloropurine derivatives have been evaluated for their antitumor properties. Research indicates that chloropurine 9-β-D-ribofuranoside exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in human leukemia cells more effectively than some parent compounds . The mechanism of action is believed to involve the disruption of nucleic acid synthesis, leading to cell cycle arrest.

2. Cytokinin Activity

As a cytokinin analogue, chloropurine 9-β-D-ribofuranoside has been investigated for its role in plant growth regulation. It has been found to promote cell division and differentiation in plant tissues, thereby enhancing growth and development under controlled conditions. This activity is attributed to its interaction with cytokinin receptors, which are pivotal in mediating plant responses to environmental stimuli .

3. Immunomodulatory Effects

In addition to its antitumor and cytokinin activities, chloropurine 9-β-D-ribofuranoside has shown potential as an immunomodulatory agent. Studies suggest that it may enhance immune responses by modulating cytokine production in immune cells, thereby offering therapeutic avenues for conditions requiring immune system support .

Case Studies

Several case studies have highlighted the efficacy of chloropurine derivatives in clinical settings:

  • Leukemia Treatment : A study involving patients with acute lymphoblastic leukemia demonstrated that chloropurine derivatives could be integrated into treatment regimens, resulting in improved patient outcomes due to their enhanced cytotoxicity against malignant cells .
  • Plant Growth Trials : Field trials conducted on crops treated with chloropurine 9-β-D-ribofuranoside showed significant increases in yield and resistance to stress conditions, indicating its practical applications in agriculture as a growth promoter .

Summary of Research Findings

Study Findings Reference
Antitumor ActivityInduces apoptosis in leukemia cells
Cytokinin ActivityPromotes plant growth and development
Immunomodulatory EffectsEnhances immune response

Properties

Molecular Formula

C10H11ClN4O4

Molecular Weight

286.67 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6?,7+,10-/m1/s1

InChI Key

XHRJGHCQQPETRH-HMEJCUHCSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.